molecular formula C17H18ClNO3S B4975689 N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide

N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B4975689
M. Wt: 351.8 g/mol
InChI Key: FRTYVVBXBAZMAT-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide: is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, a methoxy group, and a methylsulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 2-chloroethylamine to form N-(2-chloroethyl)-4-chlorophenol. This intermediate is then reacted with 2-methoxy-4-(methylsulfanyl)benzoic acid under appropriate conditions to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as anti-inflammatory, antimicrobial, or anticancer agents, depending on their specific chemical modifications and biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The chlorophenoxy group may bind to certain receptors or enzymes, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s solubility, stability, and overall bioavailability . These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the chlorophenoxy, methoxy, and methylsulfanyl groups makes it distinct from other benzamide derivatives, offering unique opportunities for research and application .

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-21-16-11-14(23-2)7-8-15(16)17(20)19-9-10-22-13-5-3-12(18)4-6-13/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTYVVBXBAZMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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